![molecular formula C16H19N5O3 B2761615 ethyl 1-(2-phenyl-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate CAS No. 1396580-37-2](/img/structure/B2761615.png)
ethyl 1-(2-phenyl-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(2-phenyl-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate, also known as PTZ-EP or PTZ-PC, is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Chemical Properties
Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate, a related compound, is used in phosphine-catalyzed [4 + 2] annulation with N-tosylimines, forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process is significant for its excellent yields, complete regioselectivity, and mechanism offering scope expansion (Zhu, Lan, & Kwon, 2003).
Microwave-Assisted Amidation : Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate, another similar compound, reacts under microwave-assisted conditions to produce corresponding carboxamides, showcasing a method for efficient synthesis (Milosevic et al., 2015).
Condensation for Heterocycle Synthesis : The synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives is an example of creating new N-fused heterocycle products, demonstrating the versatility of these compounds in synthesizing complex structures (Ghaedi et al., 2015).
Potential Therapeutic Applications
Anticancer Agent Synthesis : The sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, and their evaluation as anticancer agents, illustrates the potential therapeutic applications of these compounds. Some synthesized compounds showed strong anticancer activities, highlighting their pharmaceutical importance (Rehman et al., 2018).
Antibacterial Study : N-substituted derivatives of related compounds showed moderate to high antibacterial activity against both Gram-negative and Gram-positive bacteria, indicating their potential in developing new antibacterial agents (Khalid et al., 2016).
Antituberculosis Activity : Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, designed by molecular hybridization, showed promising activity against Mycobacterium tuberculosis, demonstrating potential in tuberculosis treatment (Jeankumar et al., 2013).
Photophysical Studies
- Photolysis in Amines and Alcohols : Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-crboxylate, a structurally related compound, undergoes photolysis in amines and alcohols, suggesting two photolytic pathways: photoisomerisation to a ketene and loss of carbon dioxide to form an imino-carbene. This finding is relevant for understanding the photophysical properties of similar compounds (Ang & Prager, 1992).
Mechanism of Action
Target of Action
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . They have been found in a number of modern drugs, including antibacterial, anti-allergic, anti-inflammatory, and angiotensin II antagonists .
Mode of Action
Tetrazoles, in general, are known to exhibit both electron-donating and electron-withdrawing properties due to their nitrogen-rich conjugated structure . This property allows them to interact with various biological targets, potentially altering their function.
Biochemical Pathways
Tetrazoles have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Tetrazolate anions are known to be more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property could potentially enhance the bioavailability of the compound.
Result of Action
Given the broad biological activities associated with tetrazoles, it is likely that this compound could have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
ethyl 1-(2-phenyltetrazole-5-carbonyl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-2-24-16(23)12-7-6-10-20(11-12)15(22)14-17-19-21(18-14)13-8-4-3-5-9-13/h3-5,8-9,12H,2,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAWFDYNQRAUQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=NN(N=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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